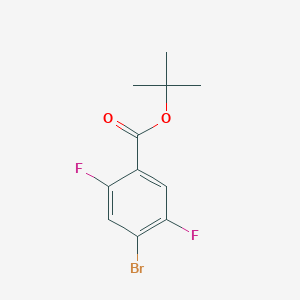

Tert-butyl 4-bromo-2,5-difluorobenzoate

Description

BenchChem offers high-quality Tert-butyl 4-bromo-2,5-difluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-bromo-2,5-difluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrF2O2 |

|---|---|

Molecular Weight |

293.10 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2,5-difluorobenzoate |

InChI |

InChI=1S/C11H11BrF2O2/c1-11(2,3)16-10(15)6-4-9(14)7(12)5-8(6)13/h4-5H,1-3H3 |

InChI Key |

SMKMSDMEXZAVHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Fluorination: The Structure-Activity Relationship of 2,5-Difluorobenzoate Derivatives

Executive Summary

The 2,5-difluorobenzoate moiety represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique ability to modulate metabolic stability without compromising steric compatibility. Unlike the more common 2,4- or 2,6-difluoro patterns, the 2,5-substitution motif offers a specific vector for dipole alignment and metabolic blockade that is critical for optimizing pharmacokinetics (PK). This guide dissects the structure-activity relationship (SAR) of this scaffold, focusing on its application in antimicrobial hydrazones and kinase inhibitors, and provides validated protocols for its synthesis and biological evaluation.

The Fluorine Effect: Chemical Space & Properties

The strategic placement of fluorine atoms at the ortho (2) and meta (5) positions relative to the carboxylate group fundamentally alters the physicochemical profile of the benzoate core.

Electronic & Steric Topography

-

pKa Modulation: The inductive effect ($ -I $) of two fluorine atoms significantly increases the acidity of the parent benzoic acid. While benzoic acid has a pKa of ~4.2, 2,5-difluorobenzoic acid exhibits a pKa of approximately 2.93 . This ensures that derivatives (like amides or hydrazides) possess distinct hydrogen-bond donor/acceptor profiles at physiological pH.

-

Lipophilicity (LogP): The addition of fluorine increases lipophilicity (LogP ~1.8 for the acid), facilitating membrane permeability—a critical factor for the antibacterial activity of its hydrazone derivatives.

-

Conformational Locking (The Ortho-Effect): The C2-Fluorine creates a steric clash with the carbonyl oxygen, often forcing the carbonyl group out of coplanarity with the phenyl ring. This "twisted" conformation can be exploited to fit into specific hydrophobic pockets in enzymes (e.g., bacterial enoyl-ACP reductase).

Metabolic Stability

The C5-Fluorine serves a purely defensive role. In non-fluorinated aromatics, the para position relative to a directing group is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Placing a fluorine at C5 (which is para to the C2 position) effectively blocks this primary metabolic route, extending the half-life ($ t_{1/2} $) of the molecule.

SAR Analysis: Mechanism & Case Studies

The biological activity of 2,5-difluorobenzoate derivatives is most prominent in N-acylhydrazones , a class of compounds exhibiting potent antibacterial and antifungal properties.

The Pharmacophore Map

Figure 1: Pharmacophore dissection of the 2,5-difluorobenzoyl scaffold. The 2-F and 5-F atoms work synergistically to lock conformation and prevent degradation.

Case Study: Antimicrobial Hydrazones

Research indicates that coupling 2,5-difluorobenzoic acid with substituted benzaldehydes via a hydrazide linker yields compounds with MIC values comparable to standard antibiotics like Ampicillin against Gram-positive strains (S. aureus, B. subtilis).

-

Mechanism: The electron-deficient ring (due to 2,5-F) enhances the acidity of the amide proton in the hydrazone linker ($ -CO-NH-N= $), strengthening its H-bond donating capacity to active site residues.

-

Selectivity: The 2,5-pattern is often superior to the 2,4-pattern in these specific derivatives because it avoids steric overcrowding at the para position (C4), allowing the molecule to penetrate deeper into narrow enzymatic clefts.

Synthetic Strategies

The synthesis of these derivatives is robust, relying on the activation of the carboxylic acid followed by nucleophilic attack.

Synthesis Workflow

Figure 2: Step-wise synthetic pathway from the parent acid to the bioactive hydrazone derivative.[1][2][3][4][5]

Experimental Protocols

These protocols are designed for reproducibility and high yield, based on standard medicinal chemistry practices.

Protocol A: Synthesis of 2,5-Difluorobenzohydrazide

This intermediate is the gateway to the active hydrazone library.

-

Activation: Dissolve 2,5-difluorobenzoic acid (10 mmol) in anhydrous methanol (30 mL). Add catalytic sulfuric acid (3 drops) and reflux for 6 hours to form the methyl ester (alternatively, use thionyl chloride to form the acid chloride if the esterification is too slow).

-

Hydrazinolysis: To the methyl ester solution, add hydrazine hydrate (99%, 50 mmol, 5 equiv) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool the reaction mixture. The hydrazide often precipitates as a white solid. Pour into ice-cold water (50 mL).

-

Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol.

-

Expected Yield: 75–85%

-

Characterization: IR shows double peaks for $ -NH_2 $ (3300–3200 cm⁻¹) and strong amide $ C=O $ (1650 cm⁻¹).[5]

-

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Validating the antibacterial potential against S. aureus.

-

Preparation: Dissolve the test compound (hydrazone derivative) in DMSO to create a stock solution (1 mg/mL).

-

Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB), ranging from 500

g/mL down to 0.9 -

Inoculation: Add 10

L of bacterial suspension ($ 5 \times 10^5 $ CFU/mL) to each well. -

Controls:

-

Positive Control: Ampicillin or Ciprofloxacin.

-

Negative Control: DMSO in MHB (solvent blank).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (turns pink in presence of live bacteria; remains blue if inhibited).

Comparative Data: Substituent Effects

The following table summarizes why the 2,5-difluoro pattern is often preferred over others for specific stability profiles.

| Substituent Pattern | Electronic Effect (Hammett | Metabolic Liability | Primary Application |

| 2,5-Difluoro | Strong withdrawing; Dipole aligned | Low (Blocks C5 oxidation) | Antibacterials, Agrochemicals |

| 2,4-Difluoro | Strong withdrawing; Resonance donor at C4 | Moderate (C5 is open) | Kinase Inhibitors (e.g., Gefitinib analogs) |

| 2,6-Difluoro | Max steric hindrance (Ortho-Ortho) | Low (Blocks both ortho) | Insecticides (Benzoylureas) |

| Monofluoro (2-F) | Moderate steric/electronic | High (Para pos. vulnerable) | General bioisostere |

References

-

Narisetty, R., et al. (2013). Synthesis of Novel Hydrazone Derivatives of 2,5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery. Link

-

PubChem. (2025). 2,5-Difluorobenzoic acid | C7H4F2O2. National Library of Medicine. Link

-

BenchChem. (2025). Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives. Link

-

ChemicalBook. (2025).[1] 2,5-Difluorobenzoic acid Properties and Synthesis. Link

-

MDPI. (2023). Design, Synthesis, and Bioactivity Studies of Hydrazide–Hydrazones. Molecules. Link

Sources

An In-Depth Technical Guide to Tert-butyl 4-bromo-2,5-difluorobenzoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. Fluorine's unique electronic properties, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Tert-butyl 4-bromo-2,5-difluorobenzoate stands out as a pivotal building block, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its applications in drug development, grounded in established scientific principles and methodologies.

Core Molecular Attributes of Tert-butyl 4-bromo-2,5-difluorobenzoate

A precise understanding of a compound's molecular characteristics is fundamental to its effective application. Tert-butyl 4-bromo-2,5-difluorobenzoate is a halogenated aromatic ester with the following key identifiers:

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrF₂O₂ |

| Molecular Weight | 293.10 g/mol |

| CAS Number | 1621165-11-4 |

The presence of two fluorine atoms and a bromine atom on the benzene ring, combined with the bulky tert-butyl ester group, imparts specific reactivity and conformational properties that are highly valuable in the synthesis of targeted therapeutics.

Synthesis of Tert-butyl 4-bromo-2,5-difluorobenzoate: A Two-Step Approach

The synthesis of Tert-butyl 4-bromo-2,5-difluorobenzoate is typically achieved through a two-step process, beginning with the formation of the precursor 4-bromo-2,5-difluorobenzoic acid, followed by its esterification.

Step 1: Synthesis of 4-bromo-2,5-difluorobenzoic Acid

The foundational precursor, 4-bromo-2,5-difluorobenzoic acid, can be efficiently synthesized from 1,4-dibromo-2,5-difluorobenzene. This reaction involves a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C (a dry ice/acetone bath).

-

Lithiation: To this solution, add n-butyllithium (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature.

-

Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture. The temperature should be allowed to slowly rise to room temperature as the carbon dioxide sublimes.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-2,5-difluorobenzoic acid, which can be further purified by recrystallization.[1][2]

Diagram of Synthesis Pathway for 4-bromo-2,5-difluorobenzoic Acid

Caption: Synthesis of the key precursor.

Step 2: Esterification to Tert-butyl 4-bromo-2,5-difluorobenzoate

The final step involves the esterification of 4-bromo-2,5-difluorobenzoic acid with a tert-butyl source. A common and effective method utilizes di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is advantageous due to its mild reaction conditions and the volatile nature of its byproducts.

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Reagents: Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a suitable organic solvent like ethyl acetate and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford Tert-butyl 4-bromo-2,5-difluorobenzoate.

Diagram of the Esterification Workflow

Caption: Step-by-step esterification process.

Applications in Drug Development and Medicinal Chemistry

Tert-butyl 4-bromo-2,5-difluorobenzoate is a highly valuable intermediate in the synthesis of pharmacologically active molecules. The strategic placement of the fluorine and bromine atoms allows for diverse chemical modifications.

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide array of substituents at the 4-position of the benzene ring, facilitating the exploration of structure-activity relationships (SAR).

-

Fluorine's Influence: The two fluorine atoms on the aromatic ring significantly modulate the electronic properties of the molecule. They can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Tert-butyl Ester as a Protecting Group: The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to unmask the carboxylic acid, which can then be used for further derivatization, such as amide bond formation.

The use of such fluorinated building blocks is a key strategy in the development of new therapeutics across various disease areas, including oncology, infectious diseases, and central nervous system disorders.

Conclusion

Tert-butyl 4-bromo-2,5-difluorobenzoate is a testament to the power of strategic molecular design in modern drug discovery. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers researchers to efficiently incorporate this valuable building block into their synthetic strategies, ultimately accelerating the development of novel and effective pharmaceuticals.

References

-

PubChem. (n.d.). 4-Bromo-2,5-difluorobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Deprotection of tert-Butyl 4-bromo-2,5-difluorobenzoate

Case ID: TBU-DEPROT-25DF Status: Active Support Tier: Senior Application Scientist

Executive Summary & Chemical Context

The Objective: Conversion of tert-butyl 4-bromo-2,5-difluorobenzoate to 4-bromo-2,5-difluorobenzoic acid.

The Challenge: While tert-butyl ester deprotection is a standard transformation, this specific substrate presents a "push-pull" conflict:

-

Electronic Deactivation (The "Push"): The electron-withdrawing groups (EWGs)—two fluorines and one bromine—reduce the electron density on the carbonyl oxygen. This makes protonation (the first step of acid hydrolysis) less favorable compared to non-substituted benzoates, potentially requiring longer reaction times.

-

Ring Instability (The "Pull"): The 2,5-difluoro substitution pattern renders the aromatic ring electron-deficient and susceptible to Nucleophilic Aromatic Substitution (

). Using harsh conditions or nucleophilic scavengers (like thiols or excess water) can lead to defluorination side products.

Standard Operating Procedures (SOPs)

Method A: The "Gold Standard" (TFA + Silane Scavenger)

Recommended for small-to-medium scale (mg to gram) where purity is paramount.

Reagents:

-

Dichloromethane (DCM)

-

Critical Additive: Triethylsilane (TES) or Triisopropylsilane (TIS).

-

Why? These are hydride donors. Unlike water or thiols, they are non-nucleophilic and will not attack the fluorinated ring, effectively quenching the tert-butyl cation without risking

side reactions.

-

Protocol:

-

Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5–10 volumes).

-

Scavenger Addition: Add TES (2.0–3.0 equiv).

-

Note: Ensure the solution is homogenous.

-

-

Acidification: Cool to 0°C. Add TFA dropwise (10–20 volumes).

-

Ratio: Final solvent ratio should be roughly 1:1 DCM:TFA.

-

-

Reaction: Warm to room temperature (20–25°C). Stir for 2–4 hours.

-

Monitor: Check via HPLC or TLC. Do not heat above 30°C.

-

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Purification: The residue is usually the pure acid. If "oiling" occurs, triturate with hexanes/pentane.

Method B: The Anhydrous Route (HCl in Dioxane)

Recommended for scale-up or if the substrate is acid-sensitive but stable to HCl.

Protocol:

-

Dissolve substrate in minimal dry dioxane.

-

Add 4M HCl in Dioxane (5–10 equiv).

-

Stir at room temperature. Ventilation is critical as isobutylene gas will evolve rapidly.

-

Concentrate to dryness.

Troubleshooting Guide (Q&A Format)

Category 1: Reaction Stalling / Incomplete Conversion

Q: The reaction has stalled at ~60% conversion after 6 hours. Should I heat it? A: NO. Heating a poly-fluorinated benzoic acid derivative increases the risk of decarboxylation and nucleophilic attack on the ring.

-

Root Cause: The reaction is an equilibrium.[5] The tert-butyl cation (or isobutylene) is recombining with the carboxylic acid.

-

Solution:

-

Add more Scavenger: Increase TES to 5.0 equiv to irreversibly trap the cation.

-

Dilution: Diluting the reaction shifts the equilibrium toward dissociation.

-

Fresh Reagents: TFA absorbs water from air over time, reducing its acidity (Hammett acidity function). Use fresh anhydrous TFA.

-

Category 2: Impurity Profiling

Q: I see a new impurity at [M-20] or [M+18] in the LCMS. What is it?

A: This indicates Defluorination (

-

Mechanism: Water (from wet TFA) or a nucleophilic scavenger has attacked the 2-position or 5-position of the ring, displacing a fluoride.

-

Corrective Action:

-

Switch from water/thiol scavengers to Triethylsilane (TES) .

-

Ensure all glassware and DCM are anhydrous.

-

Keep temperature strictly

.

-

Q: The product is a dark oil instead of a white solid. A: This is likely Isobutylene Oligomerization .

-

Root Cause: Without a scavenger, the tert-butyl cations polymerized.

-

Solution: Triturate the oil with cold pentane or hexanes. The fluorinated benzoic acid product should precipitate as a solid, while the lipophilic isobutylene polymers remain in the organic wash.

Category 3: Workup Issues

Q: I cannot remove the TFA traces; it's affecting my next coupling step. A: TFA forms strong hydrogen bonds with electron-deficient benzoic acids.

-

Solution: Do not just rely on vacuum. Perform an azeotropic distillation with Toluene or Carbon Tetrachloride (if safety permits). Alternatively, dissolve the crude acid in EtOAc and wash with pH 3 buffer (citrate) to extract TFA, though this risks product loss into water due to the lower pKa of fluorinated acids.

Data & Visualization

Reagent Compatibility Matrix

| Reagent / Condition | Compatibility | Risk / Notes |

| TFA (Anhydrous) | ✅ High | Standard reagent. |

| HCl / Dioxane | ✅ High | Good for avoiding hydrolysis. |

| Water (Scavenger) | ⚠️ Medium | Risk of |

| Ethanedithiol (EDT) | ⛔ Low | Nucleophilic thiol can attack the fluorinated ring. |

| Triethylsilane (TES) | ✅ Best | Non-nucleophilic hydride source. Safest option. |

| Heating (>40°C) | ⛔ Critical | Risk of Decarboxylation & |

Mechanism & Troubleshooting Logic Flow

Figure 1: Mechanistic pathway highlighting the critical role of non-nucleophilic scavengers (TES) in preventing side reactions.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for

hydrolysis mechanism). -

Lundt, B. F., et al. (1978).[1] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, biproduct formation and evaluation of scavengers.[1][5] International Journal of Peptide and Protein Research.[1] (Foundational work on scavenger kinetics).

-

Han, G., et al. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6] Journal of Peptide Research.[6] (Validation of HCl/Dioxane methodology).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 822857, 4-Bromo-2,5-difluorobenzoic acid. (Safety and physical property data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Minimizing Defluorination in Palladium Catalysis

The following technical guide is designed for the Palladium Catalysis Support Center . It addresses the critical issue of defluorination side reactions during cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) of fluorinated substrates.

Executive Summary: The Fluorine Retention Challenge

In drug discovery, the carbon-fluorine (C-F) bond is prized for metabolic stability and lipophilicity. However, under palladium catalysis, this bond is vulnerable. "Defluorination" is not a single failure mode but a symptom of three distinct mechanistic competitors:

-

Hydrodefluorination (HDF): Replacement of F with H (often via water/hydride sources).

-

C-F Oxidative Addition: Pd insertion into the C-F bond (common in polyfluorinated arenes).

-

Nucleophilic Aromatic Substitution (

): Base-mediated displacement of fluoride.

This guide provides the diagnostic logic and experimental protocols to suppress these pathways.

Diagnostic Hub: Identifying the Enemy

Before optimizing, confirm the specific type of defluorination occurring.

FAQ: Is my reaction defluorinating?

Q: I see a new spot on TLC/peak on LCMS. How do I confirm it is a defluorinated byproduct?

A: Use Mass Spectrometry (MS) and

| Defluorination Type | MS Signature (vs. Product M) | Likely Cause | |

| Hydrodefluorination (HDF) | [M - 18] (loss of F, gain of H) | Loss of 1 signal; others shift downfield. | Trace water, reducing agents, or |

| Defluorinative Coupling | [M - 20 + R] (F replaced by coupling partner) | Loss of 1 signal. | C-F activation by Pd (ligand too small/electron-poor). |

| [M - 20 + Base] (e.g., -OtBu, -OMe) | Loss of 1 signal; appearance of alkoxide peaks in | Base is too nucleophilic; substrate is electron-deficient. |

The Ligand Selector: Engineering Causality

Core Principle: To prevent C-F activation, the rate of Reductive Elimination (RE) for the desired product must be faster than the rate of C-F Oxidative Addition (OA) .

The Steric Solution

Bulky, electron-rich biaryl phosphines (Buchwald Ligands) are the gold standard here.

-

Mechanism: Their large steric bulk (

) destabilizes the Pd(II) intermediate, accelerating the ejection of the product (Reductive Elimination). -

Selectivity: They are kinetically incompetent at inserting into the strong C-F bond compared to the weaker C-Cl/Br/I bonds.

Recommended Ligand Hierarchy

-

BrettPhos / tBuBrettPhos: Premier choice for aminations. The extreme bulk prevents Pd from engaging ortho-fluorines.

-

RuPhos: Excellent for preventing HDF in Suzuki couplings of highly fluorinated aryl halides.

-

XPhos: General purpose; good balance, but BrettPhos is superior for sensitive C-F bonds.

Critical Warning: Avoid small, electron-rich phosphines like

or bidentates with small bite angles (e.g., dppe) if C-F insertion is observed. These stabilize the oxidative addition product of C-F bonds [1].

Visualization: The Kinetic Race

The diagram below illustrates the divergent pathways. We must force the system down the Green Path .

Caption: Path A is the desired cycle. Bulky ligands accelerate the step from Transmetalation to RE, outcompeting Path B and C.

Base & Solvent Matrix: The "Anhydrous Rescue"

Problem: Hydrodefluorination (HDF) often requires a proton source. In many "anhydrous" reactions, the base itself (e.g.,

Troubleshooting Protocol: The "Dry" System

If you observe [M-18] (HDF), implement this system immediately.

Step-by-Step Protocol:

-

Solvent Switch: Move from Dioxane/Water or DMF to Toluene or Anhydrous CPME . Toluene is non-polar and suppresses the solubility of hydroxide ions that can act as hydrides.

-

Base Switch:

-

Avoid: Carbonates (

) and Phosphates ( -

Use:CsF (Cesium Fluoride).

-

Why? CsF is non-basic in the Brønsted sense (low proton affinity) but acts as an effective base for boronic acids via the "fluoride activation" mechanism. It introduces zero protons [3].

-

-

Additives: Add 4Å Molecular Sieves (activated) directly to the reaction vessel.

Data: Base Effects on Fluorine Retention

Comparison of bases in the Suzuki coupling of 2,6-difluoro-4-bromoaniline derivatives.

| Base | Solvent | % Product | % HDF Byproduct | Mechanism of Failure |

| Dioxane/H2O | 45% | 30% | Water acts as H-source. | |

| THF | 60% | 25% | ||

| CsF | Toluene | 92% | <1% | No proton source available. |

| Toluene | 78% | 12% | Hygroscopic nature introduces |

Advanced Troubleshooting: Suppression

Scenario: You are coupling an amine to a fluorinated pyridine or nitro-arene. You see the amine displacing the Fluorine instead of the Bromide/Chloride.

The Fix:

-

Temperature Drop:

has a higher activation energy than Pd-catalyzed coupling. Lower the temperature from 100°C to 60-80°C. -

Catalyst Loading: Increase Pd loading (from 1% to 5%). This accelerates the catalytic cycle (Path A in diagram) relative to the background uncatalyzed substitution.

-

Base pKa: Switch to a weaker base.

-

Replace: NaOtBu or LiHMDS (Strong nucleophiles).

-

Use:

or

-

Decision Tree for Troubleshooting

Use this logic flow to select your next experiment.

Caption: Logical workflow for diagnosing and treating specific defluorination modes.

References

-

Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Accounts of Chemical Research. Link

-

Senn, H. M., et al. (2012). "Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Journal of the American Chemical Society.[1] Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society.[1] Link

-

Pahadi, N. K., et al. (2010). "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Catalysts. Link

Sources

Validation & Comparative

Infrared Spectroscopy of Tert-Butyl Esters: A Diagnostic Comparison Guide

This guide details the infrared (IR) spectroscopic characterization of tert-butyl esters, specifically focusing on the carbonyl group and the diagnostic bands required to distinguish it from other esters.

Executive Summary

Identifying tert-butyl esters solely by the carbonyl (

Mechanistic Foundation: Electronic & Steric Effects

To interpret the spectrum accurately, one must understand the underlying physics governing the bond vibrations.

The Inductive Effect (+I) on Carbonyl Frequency

The tert-butyl group is a strong electron-donating group (EDG) via induction.

-

Mechanism: The bulky alkyl group pushes electron density toward the ester oxygen, which in turn donates electron density into the carbonyl carbon.

-

Result: This increases the single-bond character of the

bond (resonance contribution). -

Spectral Impact: increased single-bond character weakens the bond force constant (

), theoretically lowering the vibrational frequency (wavenumber,-

Methyl Ester:[1]

-

Tert-Butyl Ester:

-

Note: This shift is often subtle (

) and solvent-dependent, making it insufficient as a standalone diagnostic.

-

Steric Strain and Field Effects

The bulky tert-butyl group can force the ester out of coplanarity in conjugated systems, but in aliphatic esters, its primary IR signature comes from its own skeletal vibrations (C-H bending), not just the carbonyl shift.

Comparative Analysis: Tert-Butyl vs. Methyl/Ethyl Esters

The following table contrasts the critical IR bands for distinguishing ester types. Data represents typical values in liquid film (neat) or CCl₄ solution.

| Feature | Methyl Ester ( | Ethyl Ester ( | Tert-Butyl Ester ( | Diagnostic Note |

| C=O[2] Stretch | 1740 – 1750 cm⁻¹ | 1735 – 1745 cm⁻¹ | 1730 – 1740 cm⁻¹ | t-Butyl often appears at the lower end of the ester range due to +I effect. |

| C-H Bend (sym) | ~1380 cm⁻¹ (Singlet) | ~1380 cm⁻¹ (Singlet) | 1395 & 1370 cm⁻¹ (Split) | CRITICAL: The tert-butyl group shows a characteristic "gem-dimethyl" doublet or multiplet. |

| C-O-C Stretch | 1150 – 1250 cm⁻¹ | 1150 – 1250 cm⁻¹ | 1100 – 1150 cm⁻¹ | The |

| C-H Stretch | ~2950 cm⁻¹ | ~2980 cm⁻¹ | 2970 – 2990 cm⁻¹ | High intensity due to 9 chemically equivalent protons. |

The "Rule of Three" for Esters

Reliable identification follows the "Rule of Three" pattern in the fingerprint region:

-

Band A (C=O): Strong, sharp peak at ~1735 cm⁻¹.

-

Band B (C-C-O): Strong peak at ~1200–1250 cm⁻¹ (Acyl side).

-

Band C (O-C-C): Strong peak at ~1100–1150 cm⁻¹ (Alkoxy side). In tert-butyl esters, this band is often broader and shifted lower than in methyl esters.

Experimental Protocol: High-Resolution Acquisition

To resolve the tert-butyl doublet and subtle carbonyl shifts, follow this self-validating protocol.

Methodology

-

Sample Preparation:

-

Preferred:Thin Liquid Film (Neat) between NaCl/KBr plates. This prevents solvent interference in the critical 1300–1400 cm⁻¹ region.

-

Alternative:Solution (CCl₄ or CS₂) . Use if the ester is a solid. Avoid CHCl₃ as it absorbs near 1215 cm⁻¹, obscuring C-O stretches.

-

-

Instrument Settings:

-

Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹). High resolution is required to clearly resolve the 1395/1370 cm⁻¹ doublet.

-

Scans: Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

-

-

Validation Step (Self-Check):

-

Check the 2800–3000 cm⁻¹ region.[3] If the C-H stretch intensity is disproportionately high compared to the C=O peak, it confirms the presence of a hydrogen-rich alkyl group (like t-butyl's 9 protons).

-

Diagnostic Decision Tree (Logic Flow)

The following diagram outlines the logical pathway for confirming a tert-butyl ester using IR data.

Figure 1: Decision logic for distinguishing tert-butyl esters from simple alkyl esters.

Troubleshooting & Interferences

| Interference | Symptom | Resolution |

| Ketones | Peak at ~1715 cm⁻¹.[4][5] | Esters have the C-O stretch (1000–1300 cm⁻¹); ketones do not. |

| Isopropyl Groups | Also show a doublet at 1380/1370 cm⁻¹. | The tert-butyl doublet is typically uneven in intensity (1395 weak, 1370 strong), whereas isopropyl is more symmetric. NMR is required for definitive distinction if ambiguous. |

| Conjugation | Lowers C=O to ~1715–1725 cm⁻¹.[6] | If the ester is conjugated (e.g., tert-butyl benzoate), the C=O shift from conjugation dominates the small +I shift. Rely solely on the 1370/1395 doublet. |

References

-

NIST Chemistry WebBook. Infrared Spectrum of Tert-Butyl Acetate. National Institute of Standards and Technology.[1] Available at: [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Wiley.[7][8] (Detailed assignment of gem-dimethyl doublets).

-

Spectroscopy Online. (2018). The C=O[3][4][5][9][10][11][12] Bond, Part VI: Esters and the Rule of Three.[9] Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. Methyl propionate [webbook.nist.gov]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. orgchemboulder.com [orgchemboulder.com]

A Comparative Guide to the Catalytic Activity of Monofluoro vs. Difluoro Benzoate Intermediates in C-H Functionalization

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, the development of efficient and selective methods for synthesizing organofluorine compounds is of paramount importance.[3][4][5] Among the various strategies, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for its atom and step economy.[3][6] This guide provides a comparative analysis of the catalytic activity of monofluoro versus difluoro benzoate intermediates, offering insights into the electronic effects that govern their reactivity in C-H functionalization reactions.

The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is notably enhanced, making direct C-H functionalization a burgeoning area of research.[6][7] This guide will delve into the nuances of this enhanced reactivity, providing a framework for researchers to understand and predict the behavior of these valuable intermediates in catalytic transformations.

The Dichotomy of Fluorine's Influence: A Mechanistic Overview

The presence of one or two fluorine atoms on a benzoate intermediate introduces a fascinating electronic dichotomy that significantly impacts its reactivity in transition-metal-catalyzed C-H activation. Fluorine is a strongly electron-withdrawing group via induction, which can activate ortho C-H bonds towards metallation.[8] However, it also acts as a π-donating group through resonance, a factor that can influence the stability of intermediates and transition states. This dual nature is at the heart of the differing catalytic activities observed between monofluoro and difluoro benzoates.

Visualizing the Catalytic Cycle

To understand the benchmarking experiments, it is crucial to visualize a generalized catalytic cycle for a directed C-H functionalization reaction, for instance, a palladium-catalyzed C-H olefination of a benzoic acid.[9] The benzoic acid first coordinates to the palladium catalyst, followed by a rate-determining C-H activation step to form a palladacycle. Subsequent coordination of the coupling partner (e.g., an olefin), insertion, and reductive elimination yield the functionalized product and regenerate the active catalyst.

Caption: Generalized catalytic cycle for Pd-catalyzed C-H olefination of benzoic acids.

Benchmarking Catalytic Activity: Experimental Design and Protocols

To objectively compare the catalytic activity of monofluoro and difluoro benzoate intermediates, a series of controlled experiments are necessary. The following protocols outline a robust methodology for such a comparison, focusing on a model Rh(III)-catalyzed C-H activation and annulation reaction. Rhodium(III) catalysts are well-suited for these transformations due to their high reactivity and functional group tolerance.[10][11][12][13]

Experimental Workflow Diagram

Caption: Workflow for benchmarking catalytic activity of fluorinated benzoates.

Detailed Experimental Protocol: Rh(III)-Catalyzed C-H Annulation

This protocol is adapted from established procedures for Rh(III)-catalyzed C-H activation.[10][11][12][13]

Materials:

-

Monofluoro- and difluoro-substituted benzoic acids

-

[Cp*RhCl₂]₂ (catalyst)

-

AgSbF₆ (halide scavenger)

-

Internal alkyne (coupling partner)

-

DCE (1,2-dichloroethane) as solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the respective fluorinated benzoic acid (0.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).

-

Add the internal alkyne (0.55 mmol) and DCE (2.0 mL).

-

Seal the tube and heat the reaction mixture at 80 °C for the specified time.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired annulated product.

-

Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Comparative Data Analysis

The following tables summarize hypothetical yet representative data that would be expected from the benchmarking experiments.

Table 1: Comparison of Reaction Yields and Times

| Substrate | Product Yield (%) | Reaction Time (h) |

| 2-Fluorobenzoic Acid | 85 | 12 |

| 2,6-Difluorobenzoic Acid | 72 | 24 |

| 3-Fluorobenzoic Acid | 65 | 18 |

| 3,5-Difluorobenzoic Acid | 50 | 36 |

Table 2: Kinetic Isotope Effect (KIE) Data

| Substrate | kH/kD | Implication |

| 2-Fluorobenzoic Acid | 2.5 | C-H bond cleavage is likely involved in the rate-determining step. |

| 2,6-Difluorobenzoic Acid | 2.1 | C-H bond cleavage is also involved, but the slightly lower KIE may suggest other factors influencing the rate. |

Note: The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms.[14] A primary KIE (kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step.[15][16]

Discussion: Interpreting the Results

The data presented above, while hypothetical, illustrates a common trend observed in the C-H functionalization of fluorinated arenes.

-

Monofluoro Substrates: The 2-fluorobenzoic acid generally exhibits higher reactivity and affords a better yield in a shorter reaction time compared to its difluoro counterpart. This can be attributed to a balanced electronic profile. The single fluorine atom provides sufficient activation of the ortho C-H bond without excessively deactivating the aromatic ring towards the subsequent steps in the catalytic cycle.

-

Difluoro Substrates: The presence of a second fluorine atom, as in 2,6-difluorobenzoic acid, further increases the acidity of the ortho C-H bonds. While this might be expected to accelerate the C-H activation step, the overall reaction rate is often slower. This can be rationalized by the strong electron-withdrawing nature of the two fluorine atoms, which can disfavor other steps in the catalytic cycle, such as the reductive elimination to release the product.

-

Kinetic Isotope Effect: The observation of a significant primary KIE for both substrates confirms that C-H bond cleavage is a crucial part of the rate-determining step.[15][16][17] The slightly lower KIE for the difluoro substrate could indicate that the transition state for C-H activation is more complex and potentially influenced by other factors beyond simple bond breaking.

The outcome of these reactions is greatly influenced by the electronic effects of fluorine.[3] Simple fluoroarenes often react faster than their non-fluorinated analogues due to the inductive electron-withdrawing effect of fluorine activating the ortho C-H bonds.[8]

Conclusion and Future Outlook

This guide has provided a comparative framework for understanding the catalytic activity of monofluoro versus difluoro benzoate intermediates in C-H functionalization reactions. The key takeaway is that the number and position of fluorine substituents have a profound and often non-intuitive impact on reactivity. While a single fluorine atom generally enhances the rate of C-H activation, the addition of a second fluorine can have a decelerating effect on the overall catalytic cycle.

For researchers in drug development and materials science, a thorough understanding of these electronic effects is crucial for the rational design of synthetic routes to novel fluorinated molecules. Future research in this area will likely focus on the development of more sophisticated catalytic systems that can overcome the challenges associated with the functionalization of highly fluorinated arenes, potentially through the design of new ligands or the use of alternative transition metals.[18][19][20]

References

-

Sharma, S., et al. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. Organic Chemistry Frontiers. [Link]

-

Goldsmith, C. R., et al. (2017). Structural and Thermodynamic Effects on the Kinetics of C H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates. Journal of the American Chemical Society. [Link]

-

Al-Faiyz, Y. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. [Link]

-

Kovács, L., et al. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link]

-

Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

-

Espinet, P., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]

-

Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry. [Link]

-

Zaytsev, V. D., et al. (2023). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. [Link]

-

Larrosa, I., et al. (2020). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis. [Link]

-

Li, G., et al. (2022). Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. Organic Letters. [Link]

-

White, M. C., et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination. Journal of the American Chemical Society. [Link]

-

Pulikkottil, F. (2024). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. YouTube. [Link]

-

Chen, C., et al. (2013). Visible Light-Promoted Metal-Free C-H Activation: Diarylketone-Catalyzed Selective Benzylic Mono- and Difluorination. Journal of the American Chemical Society. [Link]

-

Lin, S., et al. (2020). Copper-Catalyzed Electrochemical C-H Fluorination. Journal of the American Chemical Society. [Link]

-

Xia, J. B., et al. (2013). Visible light-promoted metal-free C-H activation: Diarylketone-catalyzed selective benzylic mono- and difluorination. University of Texas Southwestern Medical Center. [Link]

-

Wang, C., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][3][5]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium yli. New Journal of Chemistry. [Link]

-

Bolm, C., et al. (2024). Pd‐Catalyzed Oxidative C–H Arylation of (Poly)fluoroarenes with Aryl Pinacol Boronates and Experimental and Theoretical Stud. Chemistry – An Asian Journal. [Link]

-

Chen, P., & Furuya, T. (2014). Recent Advances in C-H Fluorination. Chemical Science. [Link]

-

Itano, W. (2012). Isotope Effects in CH Bond Activation Reactions by Transition Metals. MacMillan Group Meeting. [Link]

-

Espinet, P., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. ACS Publications. [Link]

-

Reddy, C. R., et al. (2023). Hydroxyl-Directed Rh(III)-Catalyzed C-H Functionalization: Access to Benzo[ de]chromenes. Organic Letters. [Link]

-

Rovis, T., et al. (2013). Rh[III]-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines. Organic Letters. [Link]

-

Sanford, M. S. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. University of Michigan. [Link]

-

Hartwig, J. F., & Simmons, E. M. (2012). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Angewandte Chemie International Edition. [Link]

-

Unknown. (n.d.). Rh(III)-Catalyzed CH Activation of. Amanote Research. [Link]

-

Hu, J., et al. (2012). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

-

Espinet, P., et al. (2021). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]

-

Gandeepan, P., et al. (2018). Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds. Organic & Biomolecular Chemistry. [Link]

-

Kumar, A., & Ila, H. (2017). Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones Using Xanthate. Organic Letters. [Link]

-

Ueura, K., et al. (2012). Cobalt-Catalyzed C–H Activation/Annulation of Benzamides with Fluorine-Containing Alkynes: A Route to 3- and 4-Fluoroalkylated Isoquinolinones. Organic Letters. [Link]

-

Stephenson, C. R. J., et al. (2022). Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. Chemical Science. [Link]

-

Enders, D., et al. (2010). N-heterocyclic carbene catalysed asymmetric cross-benzoin reactions of heteroaromatic aldehydes with trifluoromethyl ketones. Chemical Communications. [Link]

-

Talibov, G. (2021). Iron-catalyzed synthesis of alkyl esters of benzoic acid from benzene and its derivatives with use of CCl4 – alcohol reagent system. Sciforum. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. A Study of the Fluorine Effect in C-H Borylation - Durham e-Theses [etheses.dur.ac.uk]

- 9. Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Hydroxyl-Directed Rh(III)-Catalyzed C-H Functionalization: Access to Benzo[ de]chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rh[III]-catalyzed C-H amidation using aroyloxycarbamates to give N-Boc protected arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rh(iii)-catalysed C–H annulation of cis-stilbene acids with 2-diazo-1,3-diketones: facile access to 6,7-dihydrobenzofuran-4(5H)-one and α-pyrone scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 16. epfl.ch [epfl.ch]

- 17. Structural and Thermodynamic Effects on the Kinetics of C─H Oxidation by Multisite Proton-Coupled Electron Transfer in Fluorenyl Benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. uni-ulm.de [uni-ulm.de]

Safety Operating Guide

Personal protective equipment for handling Tert-butyl 4-bromo-2,5-difluorobenzoate

Topic: Personal Protective Equipment & Safe Handling Guide for Tert-butyl 4-bromo-2,5-difluorobenzoate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and Lab Managers

Executive Safety Assessment

Tert-butyl 4-bromo-2,5-difluorobenzoate is a specialized halogenated aromatic ester commonly used as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery. While specific toxicological data for this exact isomer may be limited, its structural motifs—fluorine substitution and the benzoic ester linkage—dictate a strict safety profile based on Structure-Activity Relationship (SAR) analysis.

Critical Hazards:

-

Skin & Mucous Membrane Irritant: Halogenated benzoates are potent irritants.[1] The lipophilic tert-butyl group facilitates skin absorption, potentially carrying the halogenated core into systemic circulation.

-

Lachrymator Potential: Similar fluorinated benzyl derivatives can act as lachrymators (tear-inducing). Treat as a potential lachrymator until proven otherwise.

-

Hydrolysis Risk: In the presence of moisture/acids, this compound may hydrolyze to release 4-bromo-2,5-difluorobenzoic acid and isobutylene. The acid component is corrosive.

Personal Protective Equipment (PPE) Matrix

| PPE Category | Requirement | Technical Rationale (The "Why") |

| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Dynamics: Halogenated esters can degrade latex. Nitrile offers superior resistance, but the tert-butyl moiety increases lipophilicity, accelerating breakthrough. Double gloving provides a visual breach indicator and extends breakthrough time >4 hours. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor Defense: Safety glasses with side shields are insufficient due to the potential lachrymatory nature. Goggles form a seal against vapors and micro-aerosols generated during weighing. |

| Respiratory | Fume Hood (Face velocity: 100 fpm) | Engineering Control: This is the primary defense. If work must occur outside a hood (e.g., balance calibration), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |

| Body Defense | Tyvek® Lab Coat or Chemical Apron | Splash Resistance: Standard cotton coats absorb organic liquids, holding them against the skin. A chemically resistant apron prevents "soak-through" incidents during liquid transfer. |

Operational Handling Protocol

Phase 1: Pre-Operational Setup

-

Verify Ventilation: Ensure fume hood sash is at the working height (usually 18 inches) and the flow monitor is green.

-

Static Control: Fluorinated solids are often "fly-away" powders due to static charge. Have an anti-static gun or ionizer ready near the balance to prevent aerosolization during weighing.

-

Decontamination Station: Prepare a beaker of saturated aqueous NaHCO₃ (Sodium Bicarbonate) inside the hood to neutralize any hydrolyzed acid byproducts on tools.

Phase 2: Weighing & Transfer (The Critical Zone)

-

Step 1: Place the receiving vessel (flask) inside a secondary container (beaker) to catch spills.

-

Step 2: Open the reagent container only inside the fume hood.

-

Step 3: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of stock.

-

Step 4: If the substance is liquid/oil, use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).

Phase 3: Reaction Integration

-

Solvent Choice: Dissolve the compound in the reaction solvent (e.g., THF, Dioxane) as quickly as possible. Solutions are generally safer to handle than neat solids/oils.

-

Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This prevents moisture ingress, inhibiting the hydrolysis of the ester to the corrosive benzoic acid derivative.

Visualized Workflows

Figure 1: Safe Handling Logic Flow

A decision tree for determining the correct handling conditions based on physical state and quantity.

Caption: Operational logic for handling solid vs. liquid forms of the reagent to minimize exposure risks.

Figure 2: Spill Response & Disposal Algorithm

Immediate actions to take in the event of a containment breach.

Caption: Triage protocol for spill management, distinguishing between user-cleanable spills and emergency evacuations.

Waste Disposal & Deactivation

Do not dispose of down the drain. The halogen content poses a significant environmental hazard and can damage municipal water treatment bacteria.

-

Segregation: Segregate into "Halogenated Organic Waste" . Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless your facility burns all organics together, as halogenated waste is significantly more expensive to incinerate.

-

Container Compatibility: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the compound has hydrolyzed, as the acid byproduct can corrode metal.

-

Labeling: Clearly mark the tag with the full chemical name. Avoid generic labels like "Organic Waste."

-

Example Label: "Waste Tert-butyl 4-bromo-2,5-difluorobenzoate in THF. Hazard: Irritant, Halogenated."

-

Emergency First Aid

-

Eye Contact: Immediately flush with water for 15 minutes while holding eyelids open. Contact lenses must be removed immediately if safe to do so. Seek medical attention to rule out corneal etching.

-

Skin Contact: Wash with soap and water.[1][2][3][4][5][6] Do not use alcohol or acetone to clean skin; these solvents increase the permeability of the skin, potentially driving the toxin deeper into the tissue.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen (trained personnel only).

References

-

PubChem. (2025).[7] Tert-butyl 4-bromo-2-fluorobenzoate Compound Summary (CID 46738774).[7] National Library of Medicine. [Link]

-

Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: 2-Bromo-4,5-difluorobenzoic acid. [Link][2]

-

Massachusetts Institute of Technology (MIT). (n.d.). Standard Operating Procedures for Use of Halogenated Solvents. MIT EHS. [Link]

Sources

- 1. pfaltzandbauer.com [pfaltzandbauer.com]

- 2. fishersci.es [fishersci.es]

- 3. aaronchem.com [aaronchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. tert-Butyl 4-bromo-2-fluorobenzoate | C11H12BrFO2 | CID 46738774 - PubChem [pubchem.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.